molecular formula C16H13ClO2 B3071779 (2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1013591-50-8

(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3071779
CAS No.: 1013591-50-8
M. Wt: 272.72 g/mol
InChI Key: KCOVOYSMVIXURZ-MDZDMXLPSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one ( 1013591-50-8) is a high-purity chalcone derivative offered for biochemical and pharmacological research . This compound belongs to a class of molecules known for their wide spectrum of biological activities, which often include antimicrobial, anti-inflammatory, and antitumor properties, making them valuable scaffolds in medicinal chemistry discovery programs . Chalcones like this one are also investigated for their potential applications in materials science, particularly as organic non-linear optical (NLO) materials due to their good second-harmonic generation (SHG) conversion efficiencies . The compound features a trans (E) configuration about its central double bond, a characteristic that influences its molecular geometry and intermolecular interactions, as observed in crystallographic studies of similar structures . With a molecular formula of C16H13ClO2 and a molecular weight of 272.73 g/mol , it is supplied as a solid and is characterized by a purity of 95.0% . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOVOYSMVIXURZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 3-chlorobenzaldehyde and 2-methoxyacetophenone are used as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of chalcone derivatives, including this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated carbonyl compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves interactions with various molecular targets and pathways. The compound’s α, β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in antibacterial, antifungal, or anticancer effects. The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Substituent positions and types significantly influence properties. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one 3-Cl, 2-OMe C₁₆H₁₃ClO₂ 272.73 Electron-withdrawing Cl and electron-donating OMe enhance charge transfer for NLO activity .
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 3-Cl, 4-OMe C₁₆H₁₃ClO₂ 272.73 4-OMe improves solubility compared to 2-OMe due to reduced steric hindrance .
(2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one 3-Cl, 3-OMe C₁₆H₁₃ClO₂ 272.73 Meta-substitution may reduce conjugation efficiency, affecting UV-Vis absorption .
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 2,6-Cl₂, 3-F, 4-OMe C₁₆H₁₁Cl₂FO₂ 325.15 Multiple halogens increase electronegativity, enhancing halogen bonding in crystal packing .

Key Observations :

  • Solubility : Methoxy groups at para positions (e.g., 4-OMe) generally improve solubility in polar solvents compared to ortho-substituted analogs .
  • Electronic Effects: Chlorine’s electron-withdrawing nature stabilizes the enone system, while methoxy’s electron-donating properties enhance π-conjugation, critical for NLO applications .

Crystallographic and Thermal Properties

Crystal structures of related compounds reveal trends in packing and stability:

Compound Space Group Melting Point (°C) Hydrogen Bonding Reference
This compound (Analog) P21/c 120–122 (Analog) C–H···O interactions dominate
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one Monoclinic N/A Weak C–H···F bonds
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one P21/c N/A Halogen (Cl/F) and C–H···O interactions

Key Observations :

  • Packing Efficiency : Ortho-methoxy groups introduce steric hindrance, reducing packing density compared to para-substituted analogs .
  • Thermal Stability : Higher halogen content (e.g., Cl, F) correlates with elevated melting points due to stronger intermolecular forces .

Key Observations :

  • Steric Effects: Ortho-substituents (e.g., 2-OMe) lower yields due to hindered ketone-enol tautomerization .
  • Purification : Polar groups (e.g., -OH) require specialized eluents (e.g., hexane-EtOAc mixtures) .

Key Observations :

  • Structure-Activity Relationship : Methoxy groups enhance bioavailability, while chloro groups may improve target binding .
  • Optical Properties : Extended conjugation (e.g., anthracenyl) shifts absorption maxima to longer wavelengths .

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a variety of biological activities that have garnered attention in pharmacological research. This compound is known for its potential anticancer properties, anti-inflammatory effects, and antimicrobial activity. This article compiles recent findings on its biological activity, supported by relevant case studies and research data.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H13_{13}ClO2_{2}
  • SMILES Notation : COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl
  • InChIKey : DUTKEQBTMRWRAC-DHZHZOJOSA-N

The structural characteristics of this compound contribute significantly to its biological activity, especially in the modulation of various signaling pathways.

Anticancer Activity

Research indicates that chalcones, including this compound, possess significant anticancer properties. A study demonstrated that chalcone derivatives can inhibit the growth and proliferation of cancer cells through the modulation of key signaling pathways such as NF-κB and STAT3, which are often overactivated in cancerous cells .

Key Findings:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines.
  • Tumor Angiogenesis Suppression : It inhibits the formation of new blood vessels that supply tumors, thereby limiting their growth.

Anti-inflammatory Effects

Chalcones have also been reported to exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This property makes them potential candidates for treating inflammatory diseases .

Mechanism of Action:

  • Inhibition of NF-κB activation leads to reduced expression of inflammatory mediators.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies have indicated that chalcone derivatives can exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits NF-κB ,
Anti-inflammatoryInhibits COX; reduces cytokines
AntimicrobialInhibits bacterial growth

Case Studies

  • Chalcone Derivative Study : A study published in Molecules explored various synthetic chalcone derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent .
  • Inflammation Model : In a murine model of inflammation, treatment with this chalcone derivative resulted in a marked decrease in paw swelling and inflammatory cytokine levels when compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for (2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation. A representative procedure involves reacting substituted acetophenone (e.g., 3-chloroacetophenone) with an aldehyde (e.g., 2-methoxybenzaldehyde) in ethanol under basic conditions (e.g., KOH) at 0–50°C for 2–3 hours. The reaction is monitored via TLC, and the product is recrystallized from ethanol .
  • Key Parameters :

ReactantsSolventCatalystTemperatureReaction TimeYield
3-Chloroacetophenone + 2-MethoxybenzaldehydeEthanolKOH0–50°C2–3 h~70–80%

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

  • Methodology : The E-configuration is validated using single-crystal X-ray diffraction (XRD), which reveals bond angles and dihedral angles between aromatic rings. For example, the C=C bond length (~1.32–1.35 Å) and torsion angles (e.g., 173.5° between chlorophenyl and methoxyphenyl groups) confirm the trans arrangement .
  • Complementary Techniques : UV-Vis spectroscopy (λmax ~300–350 nm for enone systems) and 1^1H NMR (coupling constant JtransJ_{trans} ≈ 15–16 Hz for vinyl protons) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Core Methods :

  • IR Spectroscopy : Confirms C=O stretch (~1650–1680 cm1^{-1}) and C=C stretch (~1600 cm1^{-1}) .
  • 1^1H/13^{13}C NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to substituents) .
  • HR-MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 289.0732 for C16_{16}H13_{13}ClO2_2) .

Advanced Research Questions

Q. How can discrepancies between DFT-calculated and experimental structural parameters be resolved?

  • Methodology : Optimize computational models using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) and compare bond lengths, angles, and electronic properties (HOMO-LUMO) with XRD data. For example, DFT-predicted C=O bond lengths (1.22 Å) may slightly deviate from XRD (1.23–1.25 Å) due to crystal packing effects. Adjust basis sets or include solvent models to improve accuracy .
  • Example Data :

ParameterDFT (Gas Phase)XRD (Solid State)
C=O Bond Length1.22 Å1.24 Å
C=C Bond Length1.33 Å1.35 Å

Q. What strategies are employed to evaluate nonlinear optical (NLO) properties in such chalcone derivatives?

  • Methodology : Measure hyperpolarizability (β) via Kurtz-Perry powder technique or electric-field-induced second-harmonic generation (EFISH). Theoretical calculations using Z-scan or finite-field methods assess β values (e.g., 10–15 × 1030^{-30} esu for similar compounds). Substituent effects (e.g., electron-withdrawing Cl, electron-donating OCH3_3) enhance charge transfer, critical for NLO activity .

Q. How is SHELX software utilized in refining the crystal structure of this compound?

  • Workflow :

Data Collection : Use a diffractometer (e.g., Oxford Gemini) to collect intensity data (Cu-Kα, λ = 1.54184 Å).

Structure Solution : Apply direct methods (SHELXS) for phase determination.

Refinement : Refine coordinates and displacement parameters using SHELXL (full-matrix least-squares on F2F^2). Validate with R-factor (<5%) and goodness-of-fit (SS ≈ 1.0) .

  • Key Outputs :

ParameterValue
Rint_{int}0.035
Final R1 (I > 2σ)0.047

Q. What mechanistic insights guide the compound’s moderate antimicrobial activity?

  • Hypothesis : The compound disrupts microbial membranes via hydrophobic interactions (chlorophenyl group) or inhibits enzymes (e.g., dihydrofolate reductase) through H-bonding (methoxy oxygen). Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL reveals zone-of-inhibition diameters (10–15 mm). Synergistic studies with standard antibiotics (e.g., ampicillin) can enhance efficacy .

Data Contradictions and Mitigation

  • DFT vs. Experimental UV-Vis : Theoretical λmax may underestimate bathochromic shifts due to solvent effects. Include polarizable continuum models (PCM) in simulations to align with experimental spectra .
  • Antimicrobial Variability : Differences in microbial strains or assay protocols (e.g., agar diffusion vs. microdilution) affect results. Standardize protocols per CLSI guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

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